Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the oxolan-2-ylcarbonylamino and phenylphenyl groups. Common reagents and catalysts used in these reactions include:
Thiophene synthesis: Using sulfur and acetylene derivatives.
Oxolan-2-ylcarbonylamino group introduction: Using oxalyl chloride and amines.
Phenylphenyl group introduction: Using Grignard reagents or Suzuki coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating specific pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene cores but different substituents.
Phenyl-substituted compounds: Compounds with phenyl groups attached to different cores.
Uniqueness
Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H23NO4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 2-(oxolane-2-carbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO4S/c1-2-28-24(27)21-19(15-30-23(21)25-22(26)20-9-6-14-29-20)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,10-13,15,20H,2,6,9,14H2,1H3,(H,25,26) |
InChI Key |
MPNHWOUULXYWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.